![molecular formula C22H25NO3 B1359621 3'-[1,4-二氧杂-8-氮杂螺[4.5]癸-8-基甲基]-2-甲基二苯甲酮 CAS No. 898761-29-0](/img/structure/B1359621.png)

3'-[1,4-二氧杂-8-氮杂螺[4.5]癸-8-基甲基]-2-甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

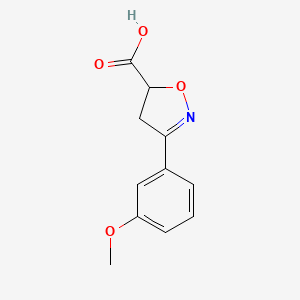

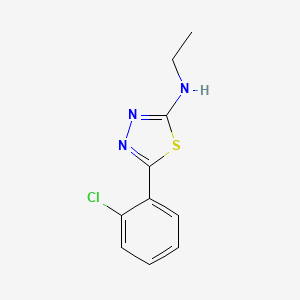

The compound 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone is a derivative of the 1,4-dioxaspiro[4.5]decan-8-one family, which is known for its potential in pharmaceutical applications. The structure of the compound suggests that it may have interesting chemical and biological properties due to the presence of the spirocyclic and benzophenone moieties.

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves starting materials such as 4-aminophenol and α-glycolic acid or lactic acid, with a key step being metal-catalyzed oxidative cyclization . Similarly, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones includes amide formation and various substitutions at specific carbon atoms . These methods could potentially be adapted for the synthesis of 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro carbon, which is a quaternary carbon atom that is the junction of two rings. This unique feature often imparts significant stereochemical complexity to the molecule. The presence of a 1,4-dioxaspiro[4.5]decan-8-one core suggests that the compound may exhibit interesting conformational properties .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including rearrangements and ring-opening reactions. For example, 2-azaspiro[4.5]deca-1,6,9-trien-8-ones can undergo dienone-phenol rearrangement, which is influenced by the nature of substituents . The benzophenone moiety in the compound of interest may also participate in reactions typical of carbonyl compounds, such as nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures and the presence of heteroatoms. For instance, the solubility, melting points, and stability of these compounds can vary widely depending on the nature of the substituents and the degree of saturation in the rings. The pharmacological properties, such as antitumor , antiviral , and antihypertensive activities , have been reported for some spirocyclic derivatives, indicating the potential for diverse biological activities for 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone.

科学研究应用

合成和结构研究

- 酰化反应中的区域选择性:该化合物在酰化反应中表现出有趣的行为,其中吡啶的存在导致形成 3-酰氧基-2-甲基-1-吡咯啉衍生物,显示了碱和酰氯对其区域选择性的影响 (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

- 生长调节活性:该化合物的衍生物 1-(6,9-二甲基-1,4-二氧杂-8-氮杂螺[4.5]癸-8-基甲基)-1H-吡啶-2-酮,通过曼尼希反应合成,表现出生长调节活性,突出了其在农业科学中的潜力 (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

- 抗结核药物中的结构阐明:该化合物的结构在抗结核药物候选物 BTZ043 的研究中得到了详细说明。这突出了其在药物设计和发现中的相关性,尤其是在传染病的背景下 (Richter 等人,2022).

在材料科学中的应用

- 水净化:涉及杯[4]芳烃的衍生物在从水中去除致癌偶氮染料方面显示出高效率,表明其在水净化技术中的潜在应用 (Akceylan, Bahadir, & Yılmaz, 2009).

药学和医学应用

- 抗病毒活性:一些衍生物已显示出对甲型流感 A/H3N2 病毒和人类冠状病毒的有效活性,表明其在抗病毒药物开发中的潜力 (Apaydın, Loy, Stevaert, & Naesens, 2020).

- 线虫杀灭和抗菌活性:该化合物的衍生物已被评估其线虫杀灭和抗菌活性,使其在农业害虫控制和感染管理领域引起关注 (Srinivas, Nagaraj, & Reddy, 2008).

化学分析和表征

- 质谱研究:该化合物的详细质谱研究提供了对其碎片模式的见解,这对于在各个领域对其进行鉴定和分析至关重要 (Solomons, 1982).

未来方向

属性

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-17-5-2-3-8-20(17)21(24)19-7-4-6-18(15-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHGJHYXDBQQSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643293 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone | |

CAS RN |

898761-29-0 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)